Absolute Peroxisomal Exclusivity: C9 vs. Palmitoyl-CoA Organelle Selectivity
C9 exhibits zero detectable mitochondrial beta-oxidation activity, in contrast to palmitoyl-CoA which is robustly oxidized by both mitochondrial and peroxisomal systems. In isolated rat liver preparations, mitochondrial beta-oxidation of C9 was measured by two independent methods—ketone body production and antimycin A-sensitive O2 consumption—and in both assays C9 oxidation was not detectable. The same mitochondrial preparations showed substantial activity toward palmitoyl-CoA [1]. The study explicitly concludes that the beta-oxidation of C9 occurs exclusively in peroxisomes [1].
| Evidence Dimension | Mitochondrial beta-oxidation activity (ketone body production and antimycin A-sensitive O2 consumption) |
|---|---|
| Target Compound Data | Not detectable (below assay limit) |
| Comparator Or Baseline | Palmitoyl-CoA: substantial mitochondrial beta-oxidation activity observable in the same assay system |
| Quantified Difference | Qualitative binary difference: detectable vs. not detectable; C9 mitochondrial contribution = 0% of total beta-oxidation capacity |
| Conditions | Isolated rat liver mitochondria; ketone body production assay and antimycin A-sensitive O2 consumption measurement (Suzuki et al., 1990) |
Why This Matters
Selecting C9 over palmitoyl-CoA eliminates mitochondrial background signal entirely, enabling unambiguous quantification of peroxisomal beta-oxidation activity without requiring mitochondrial inhibitors or complex organelle separation protocols.
- [1] Suzuki H, Mori K, Yamada J, Suga T. Contribution of peroxisomal beta-oxidation system to the chain-shortening of N-(alpha-methylbenzyl)azelaamic acid in rat liver. Biochem Pharmacol. 1990;39(12):1975-1981. doi:10.1016/0006-2952(90)90618-u. PMID: 2353938. View Source
